molecular formula C10H6ClNS B13222567 3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile

3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile

Katalognummer: B13222567
Molekulargewicht: 207.68 g/mol
InChI-Schlüssel: MCBWEZHHCBHOTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile is an organic compound with the molecular formula C10H6ClNS It belongs to the class of benzothiophene derivatives, which are known for their diverse chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of 2-chlorobenzonitrile with methylthioglycolate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 3-amino-6-methyl-1-benzothiophene-2-carbonitrile.

    Oxidation: Formation of 3-chloro-6-methyl-1-benzothiophene-2-sulfoxide or sulfone.

    Reduction: Formation of 3-chloro-6-methyl-1-benzothiophene-2-amine.

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbonitrile
  • 6-Methyl-1-benzothiophene-2-carbonitrile
  • 3-Chloro-6-methyl-1-benzothiophene

Uniqueness

3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile is unique due to the presence of both chloro and methyl substituents on the benzothiophene ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.

Eigenschaften

Molekularformel

C10H6ClNS

Molekulargewicht

207.68 g/mol

IUPAC-Name

3-chloro-6-methyl-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H6ClNS/c1-6-2-3-7-8(4-6)13-9(5-12)10(7)11/h2-4H,1H3

InChI-Schlüssel

MCBWEZHHCBHOTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=C(S2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.